REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]([C:9]1[CH:10]=[CH:11][C:12]([OH:16])=[CH:13][C:14]=1[OH:15])=[O:8].[CH3:17][C:18](O)([CH3:20])[CH3:19]>FC(F)(F)C(O)=O>[C:18]([C:11]1[C:12]([OH:16])=[CH:13][C:14]([OH:15])=[C:9]([C:7](=[O:8])[CH3:6])[CH:10]=1)([CH3:20])([CH3:19])[CH3:17]
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
ice water
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Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
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CUSTOM
|
Details
|
to give a pale red solution
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to give a pale pink precipitate
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
WASH
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Details
|
washed with water (600 ml) and hexane (200 ml)
|
Type
|
CUSTOM
|
Details
|
to give a pale pink powder
|
Type
|
CUSTOM
|
Details
|
Dried in vacuo (40° C.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C1)C(C)=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |